![molecular formula C15H17N3O B7500117 N-cyclopentyl-4-pyrazol-1-ylbenzamide](/img/structure/B7500117.png)
N-cyclopentyl-4-pyrazol-1-ylbenzamide
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Overview
Description
N-cyclopentyl-4-pyrazol-1-ylbenzamide is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-cyclopentyl-4-pyrazol-1-ylbenzamide is a versatile compound that can be synthesized using different methods.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-pyrazol-1-ylbenzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. N-cyclopentyl-4-pyrazol-1-ylbenzamide has also been reported to inhibit the activation of certain signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
N-cyclopentyl-4-pyrazol-1-ylbenzamide has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. N-cyclopentyl-4-pyrazol-1-ylbenzamide has also been reported to exhibit antiviral activity against certain viruses, including HIV.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-4-pyrazol-1-ylbenzamide has several advantages for lab experiments. It is a versatile compound that can be synthesized using various methods. It exhibits potent activity against cancer cells, inflammation, and certain viruses. However, N-cyclopentyl-4-pyrazol-1-ylbenzamide also has some limitations for lab experiments. It is a relatively new compound, and its full potential is not yet fully understood. It may also exhibit off-target effects, which can complicate the interpretation of experimental results.
Future Directions
N-cyclopentyl-4-pyrazol-1-ylbenzamide has several potential future directions. It can be further studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It can also be further developed as a probe for the study of protein-protein interactions. Additionally, N-cyclopentyl-4-pyrazol-1-ylbenzamide can be further optimized to improve its potency and selectivity. Finally, N-cyclopentyl-4-pyrazol-1-ylbenzamide can be further studied for its potential use in combination therapy with other drugs.
Synthesis Methods
N-cyclopentyl-4-pyrazol-1-ylbenzamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 4-bromo-1-cyclopentylbenzene with pyrazole in the presence of a base. The reaction yields N-cyclopentyl-4-pyrazol-1-ylbenzamide as the main product. Other methods include the reaction of 4-chloro-1-cyclopentylbenzene with pyrazole, and the reaction of 4-methoxy-1-cyclopentylbenzene with pyrazole in the presence of a base.
Scientific Research Applications
N-cyclopentyl-4-pyrazol-1-ylbenzamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. N-cyclopentyl-4-pyrazol-1-ylbenzamide has also been studied for its potential use as a probe for the study of protein-protein interactions.
properties
IUPAC Name |
N-cyclopentyl-4-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(17-13-4-1-2-5-13)12-6-8-14(9-7-12)18-11-3-10-16-18/h3,6-11,13H,1-2,4-5H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJJMBKLKJXYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-pyrazol-1-ylbenzamide |
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